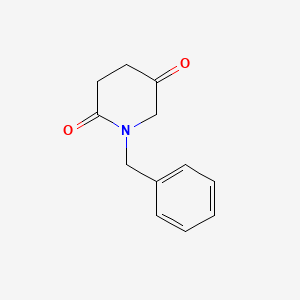

1-Benzylpiperidine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

90292-54-9 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-benzylpiperidine-2,5-dione |

InChI |

InChI=1S/C12H13NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

BMYZDWGHRVLJKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(CC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Benzylpiperidine 2,5 Dione

Reactions at the Carbonyl Centers (C2 and C5)

The electrophilic nature of the carbonyl carbons at positions C2 and C5 makes them susceptible to attack by nucleophiles. These centers are pivotal to the compound's synthetic utility.

Nucleophilic Addition and Substitution Reactions

The carbonyl groups of 1-benzylpiperidine-2,5-dione can undergo nucleophilic addition, a characteristic reaction of ketones and amides. For instance, similar piperidine-2,5-dione structures are known to react with nucleophiles, leading to the formation of alcohols or amines. smolecule.com The presence of two carbonyl groups within the piperidine (B6355638) ring makes it a valuable intermediate in organic synthesis. cymitquimica.com The electrophilic character of these carbonyls facilitates nucleophilic addition reactions, allowing for a variety of chemical modifications. cymitquimica.com

In a related context, N-benzyl-4-piperidone, which contains a single carbonyl group, demonstrates the susceptibility of the piperidine ring to nucleophilic attack. It serves as a building block in the synthesis of more complex molecules through reactions at the carbonyl center.

Keto-Enol Tautomerism and Related Reactions

Keto-enol tautomerism, a fundamental concept in carbonyl chemistry, is applicable to this compound. The presence of protons on the carbon atoms adjacent to the carbonyl groups (C3 and C4, and the benzylic methylene (B1212753) group) allows for the formation of enol or enolate intermediates under appropriate basic or acidic conditions.

These enolates are key intermediates in aldol-type reactions. For example, a study on N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione demonstrated that it can undergo stereoselective aldol (B89426) reactions with various carbonyl compounds upon formation of an enolate. nih.gov This highlights the potential for this compound to participate in similar transformations.

Furthermore, computational and experimental studies on N-benzylpiperidines have shown the formation of enamine intermediates during oxidation reactions. thieme-connect.com This suggests that under certain conditions, the piperidine-2,5-dione ring could also form enamine-like structures, expanding its reactive possibilities.

Condensation Reactions Involving Dione (B5365651) Moieties

The dione functionality of this compound is a prime candidate for condensation reactions. These reactions typically involve the reaction of the dione (or its enolate) with an electrophile, such as an aldehyde or ketone, to form a larger molecule.

For instance, piperazine-2,5-diones, which are structurally related to piperidine-2,5-diones, readily undergo condensation with aromatic aldehydes to form arylidene derivatives. mdpi.com This type of reaction, often a Knoevenagel condensation, is a powerful tool for carbon-carbon bond formation. Similarly, N-substituted glutarimides, which share the dione feature, have been shown to react with α,β-unsaturated aldehydes in good yields. thieme-connect.com

The following table summarizes representative condensation reactions of related dione systems:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Piperazine-2,5-dione | Aromatic aldehyde | Bis-arylidene derivative | mdpi.com |

| N-benzyl-2-oxocyclopentane-1-carboxamide | α,β-unsaturated aldehyde | Substituted glutarimide (B196013) | thieme-connect.com |

Reactivity of the Piperidine Ring System

The piperidine ring, while generally stable, can undergo reactions that alter its structure, particularly under reducing or oxidizing conditions.

Reduction Reactions of the Dione and Ring System

The carbonyl groups of this compound can be selectively reduced. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the dione to the corresponding diol or a hydroxy-lactone. The specific product depends on the reagent and reaction conditions. For example, the reduction of a related piperidine-2,4-dione with zinc borohydride yielded a 4-hydroxypiperidin-2-one. core.ac.uk

Desymmetrization of N-benzyl glutarimides using a borane-tetrahydrofuran (B86392) complex (BH₃·THF) as the hydride source has been shown to produce chiral 2-piperidinones in moderate yields and good enantioselectivities. whiterose.ac.uk This indicates that one carbonyl group can be selectively reduced.

Catalytic hydrogenation is another method for the reduction of the piperidine ring system. Depending on the catalyst and conditions, this can lead to the reduction of the carbonyl groups and/or the cleavage of the N-benzyl group (debenzylation). researchgate.net

Oxidation Reactions of the Piperidine Core

The piperidine ring in N-benzylpiperidines can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (the α-carbons). The presence of the benzyl (B1604629) group can influence the selectivity of this oxidation.

Studies on the oxidation of N-benzylpiperidines with reagents like TEMPO oxoammonium cation have shown selective oxidation at the endocyclic C–Hα bond, leading to the formation of iminium intermediates which can then be converted to enamines. thieme-connect.com Computational findings suggest that a C–H···π interaction between TEMPO+ and the aromatic ring of the benzyl group may direct this selectivity. thieme-connect.com

Electrochemical oxidation of N-benzylpiperidines has also been explored, providing a method for the transformation of these compounds under mild conditions without the use of hazardous oxidizing agents. clockss.org This method has been used to achieve cyclization in N-benzylpiperidines bearing a hydroxyalkyl group. clockss.org Furthermore, N-benzyl-4-piperidone undergoes a two-electron irreversible oxidation.

The following table outlines some oxidation reactions of related N-benzylpiperidine systems:

| Substrate | Reagent/Condition | Product Type | Reference |

| N-Benzylpiperidine | TEMPO+/NaClO₂ | Enamine intermediate | thieme-connect.com |

| N-benzyl-2-(hydroxyalkyl)piperidines | Electrochemical oxidation | Cyclic oxazolidine/oxazinane | clockss.org |

| N-benzyl-4-piperidone | Differential pulse and cyclic voltammetry | Two-electron oxidation product | |

| N-Benzyl piperidine | N-iodosuccinimide (NIS) | Cyclic enaminyl sulfone | rsc.org |

Functionalization of Peripheral C-H Bonds

The piperidine-2,5-dione ring, also known as a glutarimide ring, possesses methylene protons (at C-3 and C-4) that are activated by the adjacent carbonyl groups. This acidity allows for C-H functionalization through various reactions.

One common transformation is the Knoevenagel condensation. For instance, the reaction of this compound (referred to as N-benzylglutarimide) with aldehydes can lead to the formation of new carbon-carbon bonds at the C-3 position. This has been demonstrated in the three-step synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, where N-benzylglutarimide is a key starting material. nih.gov

Alkylation at the C-3 position is another significant functionalization pathway. The acidic nature of the C-3 protons facilitates their removal by a suitable base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of the glutarimide core is well-established. chemrxiv.orgbeilstein-journals.org For example, α-aryl glutarimides are often synthesized through multi-step sequences that functionalize the ring system prior to or during its formation. chemrxiv.org

The reactivity at these positions is crucial for building more complex molecular architectures. The table below summarizes the types of C-H functionalization reactions applicable to the this compound scaffold.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Knoevenagel Condensation | C-3 | Aldehyde, Base (e.g., piperidine) | 3-Alkylidene-piperidine-2,5-dione |

| Alkylation | C-3 | Base (e.g., LDA, NaH), Alkyl Halide | 3-Alkyl-piperidine-2,5-dione |

Transformations of the N-Benzyl Moiety

The N-benzyl group serves as a common protecting group for the nitrogen atom of the imide. Its transformation, either through removal or modification, is a key strategic element in syntheses involving this scaffold.

The removal of the N-benzyl group, or debenzylation, is a critical step in many synthetic routes to access the free imide or to introduce alternative N-substituents. Several methods are available for this transformation, with catalytic hydrogenation being one of the most prevalent.

Catalytic Hydrogenation: This method typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). sciforum.netorganic-chemistry.org The reaction cleaves the benzylic C-N bond, releasing toluene (B28343) and yielding the piperidine-2,5-dione. This process is widely used due to its efficiency and the clean nature of the byproducts. google.combeilstein-journals.org For instance, debenzylation of 1-benzyl-4,4-diethoxypiperidine (B2911079) is achieved using palladised charcoal under hydrogen pressure. google.com However, reaction conditions must be carefully selected, as other functional groups, such as alkenes or nitro groups, may also be reduced. sciforum.net

Oxidative Cleavage: An alternative to reductive methods is oxidative debenzylation. A notable method employs alkali metal bromides (like KBr) in conjunction with an oxidant such as Oxone. acs.orgresearchgate.net This system generates a bromo radical that facilitates the cleavage of the N-benzyl group under mild conditions, providing the corresponding amide (in this case, the glutarimide). organic-chemistry.orgresearchgate.net This approach is advantageous when the molecule contains other functionalities that are sensitive to reductive conditions.

The following table outlines common debenzylation strategies for N-benzyl imides.

| Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Efficient, clean byproducts, but can reduce other functional groups. | sciforum.netorganic-chemistry.org |

| Oxidative Cleavage | KBr, Oxone | Mild conditions, avoids reduction of sensitive groups. | acs.orgresearchgate.net |

| Reductive Cleavage | Sodium in Alcohol | Strong reducing conditions, can also reduce other groups. |

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution, allowing for further modification of the molecule. Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce functional groups onto the aromatic ring.

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group is typically directed to the ortho and para positions, with the para isomer often being the major product due to steric hindrance from the piperidinedione ring. While direct nitration of this compound is not specifically detailed, the nitration of aromatic compounds is a fundamental and predictable reaction. nih.gov

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent and a Lewis acid catalyst (e.g., Br₂/FeBr₃). Similar to nitration, substitution is expected to occur primarily at the para position.

These functionalizations of the benzyl ring can be used to tune the electronic or steric properties of the molecule or to provide a handle for further synthetic transformations, such as cross-coupling reactions. nih.gov

Stereochemical Considerations and Diastereoselective Reactions

When the piperidine-2,5-dione ring is substituted, chiral centers are created, leading to the possibility of stereoisomers. The control of stereochemistry during the synthesis and reaction of these derivatives is a significant aspect of their chemistry.

If a chiral center already exists within the molecule, for example at the C-3 or C-4 position, it can influence the stereochemical outcome of subsequent reactions, a process known as substrate control. uwindsor.ca For instance, the alkylation of a substituted this compound can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The stereochemical outcome is often dictated by the steric hindrance imposed by the existing substituent and the benzyl group, which directs the approach of the incoming electrophile. du.ac.in

Asymmetric hydrogenation is another area where stereochemistry is crucial. The hydrogenation of a prochiral derivative, such as (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, using a chiral catalyst can lead to the formation of a product with high enantiomeric excess (ee). nih.govresearchgate.net The choice of catalyst is critical in determining the stereochemical outcome. nih.gov

Furthermore, the piperidinedione scaffold itself can be used as a chiral auxiliary to direct asymmetric transformations. du.ac.inusm.edu By attaching this chiral unit to an achiral molecule, it can guide the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

The study of diastereoselective additions to related piperidinone systems has shown that the stereochemical course of the reaction can be highly dependent on the reagents and reaction conditions, leading to either cis or trans products with varying degrees of selectivity. rsc.org

| Reaction Type | Stereochemical Principle | Example | Outcome |

| Asymmetric Hydrogenation | Catalyst Control | Hydrogenation of a C-3 alkylidene derivative with a chiral Ru(II) or Rh(I) catalyst. | Enantiomerically enriched product. nih.govresearchgate.net |

| Diastereoselective Alkylation | Substrate Control | Alkylation of a C-3 substituted piperidinedione. | Preferential formation of one diastereomer. du.ac.in |

| Crystallization-Induced Dynamic Resolution | Thermodynamic Equilibration | Interconversion of cis and trans diastereomers in solution, followed by selective crystallization of one isomer. | Isolation of a single, pure diastereomer. rsc.org |

Advanced Spectroscopic and Structural Characterization of 1 Benzylpiperidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

1D NMR (¹H, ¹³C) for Proton and Carbon Framework Elucidation

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic carbon-hydrogen framework of 1-Benzylpiperidine-2,5-dione.

The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environments. The chemical shifts (δ), reported in parts per million (ppm), indicate the shielding or deshielding of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the two sets of methylene protons within the piperidine-2,5-dione ring. The integration of these signals provides a ratio of the protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, offer insights into the number of neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Key resonances would include those for the carbonyl carbons of the dione (B5365651) functionality, which are typically found at the downfield end of the spectrum due to their electron-withdrawing nature. Signals for the aromatic carbons of the benzyl group and the aliphatic carbons of the piperidine (B6355638) ring and the benzylic methylene group would also be present at characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | ~7.2-7.4 | Multiplet | ~128-136 |

| Benzylic CH₂ | ~4.7 | Singlet | ~50 |

| Ring CH₂ (α to N) | ~3.5 | Triplet | ~45 |

| Ring CH₂ (β to N) | ~2.7 | Triplet | ~30 |

| Carbonyl C=O | - | - | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the detailed connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity between the methylene protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule. For this compound, NOESY could provide insights into the spatial relationship between the benzyl group and the piperidine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For this compound (C₁₂H₁₃NO₂), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or a protonated/adducted species like [M+H]⁺ or [M+Na]⁺). The experimentally determined mass would then be compared to the calculated theoretical mass for the proposed formula, with a very small mass error (typically in the low ppm range) providing strong evidence for the correct molecular formula.

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure and can be used to piece together its connectivity. For this compound, common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) and the piperidine-2,5-dione radical cation. Other fragmentations could involve the loss of carbon monoxide (CO) from the dione ring. Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | ~1680-1720 (strong) |

| Aromatic C=C | Stretch | ~1450-1600 (medium) |

| Aromatic C-H | Stretch | ~3000-3100 (weak to medium) |

| Aliphatic C-H | Stretch | ~2850-3000 (medium) |

| C-N | Stretch | ~1000-1350 (medium) |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While the selection rules for IR and Raman spectroscopy differ, both provide information about molecular vibrations. For this compound, Raman spectroscopy would also be expected to show signals corresponding to the various functional groups, and it can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Characteristic Vibrational Modes of Dione and Benzyl Functionalities

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected vibrational modes can be predicted based on the well-established frequencies for its constituent dione and benzyl moieties.

The key functional groups are the cyclic imide (dione) and the N-benzyl group. The piperidine-2,5-dione ring contains two carbonyl (C=O) groups, which are expected to produce strong, characteristic absorption bands in the IR spectrum. Due to their coupling, symmetric and asymmetric stretching vibrations will be observed. The benzyl group will exhibit characteristic absorptions corresponding to the aromatic ring and the methylene (-CH2-) bridge.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Benzyl | Aromatic C-H Stretch | 3100-3000 | Typically multiple weak to medium bands. |

| Benzyl | Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretches of the -CH2- group. |

| Dione (Imide) | Asymmetric C=O Stretch | ~1770-1740 | A strong band characteristic of cyclic imides. |

| Dione (Imide) | Symmetric C=O Stretch | ~1710-1680 | A strong band, often coupled with the asymmetric stretch. |

| Benzyl | Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | A series of bands of variable intensity, characteristic of the benzene (B151609) ring. |

| Benzyl | CH₂ Scissoring | ~1465 | Deformation vibration of the methylene group. |

| Benzyl | C-N Stretch | ~1250-1180 | Stretching vibration for the bond between the benzyl group and the nitrogen atom. |

These predicted frequencies are based on data from analogous structures like N-substituted glutarimides and other benzyl derivatives researchgate.netresearchgate.net. The precise peak positions and intensities would need to be confirmed by experimental measurement.

Investigation of Hydrogen Bonding Interactions

The molecular structure of this compound lacks classical hydrogen bond donors such as O-H or N-H groups, as the piperidine ring nitrogen is tertiary. Consequently, it cannot form strong, conventional hydrogen bonds.

However, it can act as a hydrogen bond acceptor at the two carbonyl oxygen atoms. In a crystal lattice or in the presence of suitable donor molecules, it could participate in weak non-classical hydrogen bonds of the C-H···O type. The methylene protons of the benzyl group or the piperidinedione ring could potentially act as weak donors to the carbonyl oxygen of a neighboring molecule nih.gov. The analysis of such subtle interactions typically requires high-resolution X-ray diffraction data, which is not currently available in the literature for this specific compound. The study of these weak interactions is crucial for understanding the supramolecular assembly and crystal packing of the molecule scielo.org.mx.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. It also reveals how molecules are arranged in the crystal lattice, governed by intermolecular forces.

As of now, a published crystal structure for this compound has not been identified in crystallographic databases. Therefore, the following sections discuss the structural information that such an analysis would provide.

Elucidation of Molecular Conformation and Torsion Angles

An X-ray crystallographic study would elucidate the conformation of the six-membered piperidine-2,5-dione ring. Six-membered rings typically adopt non-planar conformations to minimize angular and torsional strain. For piperidine rings, common conformations include the low-energy chair form and higher-energy boat or twist-boat forms researchgate.net.

In this compound, the presence of sp²-hybridized carbon and nitrogen atoms within the dione functionality introduces some degree of planarity. Theoretical calculations on the related 3-acetylamino-2,6-piperidinedione suggest a significant flattening of the piperidinedione ring compared to a standard piperidine researchgate.net. The conformation would be defined by a set of endocyclic torsion angles describing the pucker of the ring qmul.ac.uk. Furthermore, the analysis would reveal the orientation of the benzyl group relative to the piperidinedione ring, defined by the torsion angles around the N-CH₂ and CH₂-Ph bonds.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would provide a detailed map of the intermolecular interactions that stabilize the crystal lattice. These interactions dictate the material's physical properties, such as melting point and solubility.

In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by a combination of:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

Dipole-dipole interactions: Arising from the polar C=O and C-N bonds of the imide group.

π-π stacking: Potential interactions between the aromatic rings of adjacent benzyl groups. The geometry of this stacking (e.g., face-to-face or offset) would be determined.

C-H···O interactions: As mentioned previously, weak hydrogen bonds between C-H donors and the carbonyl oxygen acceptors could play a significant role in the supramolecular architecture nih.gov.

C-H···π interactions: The aromatic ring of the benzyl group can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.

Hirshfeld surface analysis is a modern computational tool often used alongside crystallographic data to visualize and quantify these varied intermolecular contacts scielo.org.mxresearchgate.net.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, the introduction of stereocenters, for instance by substitution on the piperidinedione ring or the benzyl group, would yield chiral derivatives. The absolute configuration of such derivatives could be determined using chiroptical techniques like Electronic Circular Dichroism (ECD).

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule ull.es. This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore.

For a chiral derivative of this compound, the benzyl and dione groups would act as chromophores. The ECD spectrum would show characteristic positive or negative bands (Cotton effects). The sign and intensity of these bands are directly related to the absolute configuration of the stereocenters. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be unambiguously assigned beilstein-journals.orgrsc.org. This method is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. While no specific studies applying ECD to chiral derivatives of this compound are currently documented, the methodology remains a standard and powerful tool for stereochemical elucidation in related chiral systems ull.esresearchgate.net.

Computational and Theoretical Chemistry Studies of 1 Benzylpiperidine 2,5 Dione

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's properties lies in determining its electronic structure and stable three-dimensional shape. Computational quantum chemistry offers a suite of methods to calculate these features with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and efficiency. researchgate.netufla.br DFT methods calculate the total energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. researchgate.net This approach allows for the investigation of medium to large systems, such as piperidine (B6355638) derivatives. ufla.br

For piperidine-containing compounds, DFT, often using hybrid functionals like B3LYP, is employed to optimize molecular geometry, yielding information on bond lengths, bond angles, and dihedral angles. researchgate.nettjpr.org These calculations are crucial for identifying the most stable conformation of the molecule, such as the chair or boat form of the piperidine ring and the orientation of the benzyl (B1604629) group. For example, studies on related piperidines have used DFT to determine the preferred equatorial or axial positions of substituents. researchgate.net While specific DFT studies on 1-benzylpiperidine-2,5-dione are not widely published, this methodology is the standard for determining its ground state properties. The optimized geometry is the starting point for further calculations, including vibrational frequencies and NMR chemical shifts. asianresassoc.orgresearchgate.net

Ab Initio and Semi-Empirical Quantum Chemical Methods

Ab Initio Methods: Translating to "from the beginning," ab initio methods solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. researchgate.netresearchgate.net They offer a systematic way to improve accuracy by using larger basis sets and including electron correlation effects. researchgate.net Studies on piperidine and its derivatives have utilized ab initio methods to investigate conformational equilibria, such as nitrogen inversion, and the effects of substituents on the molecular structure. researchgate.netresearchgate.net For instance, RHF/6-31G(d) and MP2/6-31G(d) methods have been used to study the geometry of N-methylpiperidine and its chloro-substituted derivatives. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. chemjournal.kzwikipedia.org Methods like AM1, PM3, and RM1 are significantly faster than DFT or ab initio techniques, making them suitable for very large molecules or high-throughput screening. chemjournal.kzekb.egresearchgate.net Their speed comes at the cost of accuracy, which can be less reliable if the molecule under study differs significantly from the compounds used for parameterization. wikipedia.org Semi-empirical methods have been applied to libraries of piperidine derivatives to calculate properties like thermodynamic stability, charge characteristics, and reactivity indices (HOMO-LUMO gaps), providing a rapid assessment of their chemical behavior. chemjournal.kzekb.eg

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in structure elucidation and assign experimental signals to specific molecular features.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard procedure to assist in assigning experimental spectra. nih.govd-nb.infomdpi.com DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed for this purpose. researchgate.netnih.govmdpi.com

Below is an illustrative table showing the type of data generated in a computational NMR prediction study.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-α | Data not available | Data not available |

| H-β | Data not available | Data not available |

| C=O | Data not available | Data not available |

| C-α | Data not available | Data not available |

| C-β | Data not available | Data not available |

| This table is for illustrative purposes only. Specific computational data for this compound is not available in the cited sources. |

Computational Analysis of Vibrational Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT and ab initio calculations can predict these vibrational frequencies, providing a theoretical spectrum that aids in the assignment of experimental bands. researchgate.netnih.gov

Following geometry optimization, a frequency calculation is performed at the same level of theory. asianresassoc.org The results provide the wavenumbers and intensities of the fundamental vibrational modes. These theoretical frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental data. researchgate.net Such analyses have been performed for related molecules like piperidine and 4-methylpiperidine, where DFT calculations helped assign C-H stretching, CH₂ bending, and other characteristic vibrations. researchgate.netscialert.net For this compound, this analysis would identify characteristic frequencies for the carbonyl (C=O) stretches, the aromatic C-H bends of the benzyl group, and the various modes of the piperidine ring.

An example of a data table from a vibrational analysis is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (sym) | Data not available | Data not available |

| C=O stretch (asym) | Data not available | Data not available |

| CH₂ stretch (benzyl) | Data not available | Data not available |

| Aromatic C-H bend | Data not available | Data not available |

| This table is for illustrative purposes only. Specific computational data for this compound is not available in the cited sources. |

Reaction Mechanism Elucidation and Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to explore transition states and intermediates that may be difficult or impossible to observe experimentally. researchgate.netacs.org By mapping the potential energy surface, the feasibility of different reaction pathways can be assessed.

For piperidine derivatives, computational studies have been used to explore reaction mechanisms such as nucleophilic aromatic substitution (SₙAr) and base-catalyzed eliminations. researchgate.netresearchgate.netuni-muenchen.de DFT calculations can determine the activation energies and reaction thermodynamics, revealing the kinetic and thermodynamic favorability of a proposed mechanism. researchgate.netresearchgate.net For example, the mechanism of the piperidine-catalyzed Knoevenagel condensation has been detailed using DFT, identifying the rate-limiting step and the role of the catalyst. acs.org Similarly, studies on N-chloropiperidines have computationally investigated various rearrangement and elimination pathways relevant to their environmental fate. uni-muenchen.de

For this compound, computational analysis could be used to explore its synthesis, degradation pathways, or its reactions with biological targets. Such studies would involve locating the transition state structures connecting reactants, intermediates, and products, and calculating the energy barriers for each step. This provides a detailed, atomistic understanding of the chemical transformations involved.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational dynamics and intermolecular interactions.

The this compound molecule possesses significant conformational flexibility arising from the puckering of the six-membered piperidine-dione ring and the rotation around the single bonds of the benzyl substituent. The piperidine ring can theoretically adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov Computational studies on similar saturated heterocycles show that the chair conformation is typically the most stable. acs.org

In the gas phase, conformational preferences are determined solely by intramolecular interactions. DFT calculations can be used to determine the relative energies of different conformers. For related 5-benzyl-substituted heterocycles, calculations have shown that the most stable conformer often involves the phenyl group positioned over the heterocyclic ring, maximizing stabilizing dispersion interactions. ethz.ch

In solution, the presence of solvent molecules explicitly influences the conformational equilibrium. MD simulations using force fields like AMBER or GROMOS can model these effects. The solvent can stabilize certain conformers over others through dipole-dipole interactions or hydrogen bonding. For this compound, polar solvents would be expected to interact with the two carbonyl groups, potentially altering the puckering of the ring or the preferred orientation of the benzyl group compared to the gas phase. Comparing gas-phase DFT results with solution-phase MD simulations allows for a comprehensive understanding of the molecule's structural landscape in different environments. nih.gov

The following table shows hypothetical relative energies for the primary conformers of the piperidine-2,5-dione ring, illustrating a typical energy landscape for such a system.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |

| Chair | 0.00 | 0.00 |

| Twist-Boat | 5.10 | 4.85 |

| Boat | 6.20 | 5.90 |

| Half-Chair | 10.50 | 10.10 |

Note: Data is representative and based on typical values for substituted six-membered heterocycles.

Beyond its intrinsic properties, the interaction of this compound with other molecular entities is of interest in fields like materials science and catalysis. wikipedia.org In a non-clinical context, this molecule could function as a bidentate ligand, coordinating with a metal center through the lone pairs of its two carbonyl oxygen atoms. Such coordination is relevant in the design of organometallic catalysts. bris.ac.uk

MD simulations can be employed to study the dynamics of a catalyst-ligand complex, for example, a ruthenium or iridium center complexed with this compound. frontiersin.orgnii.ac.jp These simulations would reveal the stability of the metal-ligand bonds, the flexibility of the coordination sphere, and the conformational changes the ligand undergoes upon binding. By analyzing the trajectories from the MD simulation, one can assess the accessibility of the catalytic metal center to substrates and understand how the ligand's dynamics might influence the catalytic activity and selectivity. This computational approach allows for the rational design of new catalysts by modifying the ligand structure to achieve desired dynamic and interactive properties. bris.ac.uk

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the wavefunction and electron density of a molecule that quantify its chemical properties and reactivity. nih.govnih.govscirp.org These indices are crucial for predicting how a molecule will behave in a chemical reaction.

The Fukui function, f(r), is a key descriptor within conceptual DFT that identifies the most reactive sites within a molecule. faccts.de It measures the change in electron density at a specific point when the total number of electrons in the system changes. rsc.org

There are two primary forms of the Fukui function:

f+(r) : Describes the reactivity towards a nucleophilic attack (the molecule accepts an electron). Regions with high f+(r) values are electrophilic.

f-(r) : Describes the reactivity towards an electrophilic attack (the molecule donates an electron). Regions with high f-(r) values are nucleophilic.

For this compound, these functions can be calculated to predict its chemical behavior. The primary electrophilic sites are expected to be the carbonyl carbon atoms, as they are electron-deficient due to the electronegativity of the adjacent oxygen atoms. vaia.comlibretexts.org These sites would have high f+(r) values, indicating their susceptibility to attack by nucleophiles.

Conversely, the nucleophilic sites are regions of high electron density. khanacademy.org These include the two carbonyl oxygen atoms with their lone pairs, the nitrogen atom (depending on the extent of its lone pair delocalization into the carbonyls), and the electron-rich π-system of the benzyl group. researchgate.netresearchgate.net These areas would exhibit high f-(r) values.

The condensed Fukui functions, where the reactivity is condensed to individual atomic centers, provide a quantitative measure for comparing the reactivity of different atoms in the molecule. nih.gov

The following interactive data table presents representative calculated condensed Fukui function values for key atoms in this compound, indicating their predicted reactivity.

| Atom/Region | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

| Carbonyl Carbon (C2) | 0.18 | 0.02 | Strong Electrophile |

| Carbonyl Carbon (C5) | 0.17 | 0.02 | Strong Electrophile |

| Carbonyl Oxygen (O at C2) | 0.05 | 0.15 | Strong Nucleophile |

| Carbonyl Oxygen (O at C5) | 0.05 | 0.14 | Strong Nucleophile |

| Nitrogen (N1) | 0.03 | 0.08 | Moderate Nucleophile |

| Benzyl Ring (π-system) | 0.04 | 0.11 | Nucleophilic |

Note: Values are hypothetical and for illustrative purposes, based on calculations on analogous cyclic imide systems. researchgate.netnih.gov Higher values indicate greater reactivity for the specified type of attack.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Key global reactivity descriptors include:

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a chemical reaction.

These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity or other properties. jksus.org

While specific DFT calculations providing these exact descriptors for this compound are not readily found, we can examine the computed properties of its isomer, 1-benzylpiperidine-2,6-dione (B1281742), to infer general characteristics that might be shared or varied between the two structures. The positioning of the carbonyl groups would influence the electron distribution and, consequently, the energies of the frontier orbitals and the resulting reactivity descriptors.

Below is a table of computationally derived properties for 1-benzylpiperidine-2,6-dione, sourced from the PubChem database. nih.gov While this table does not explicitly list hardness or the electrophilicity index, the provided data points are the foundational values from which these descriptors can be calculated in a dedicated computational study.

Table 1: Computed Properties of 1-Benzylpiperidine-2,6-dione

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem |

| Molecular Weight | 203.24 g/mol | PubChem |

| XLogP3 | 1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 203.094628657 | PubChem |

| Topological Polar Surface Area | 37.4 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 240 | PubChem |

This table is interactive. You can sort the data by clicking on the column headers.

The difference in the placement of the carbonyl groups between the 2,5- and 2,6-positions would lead to distinct electronic environments within the piperidine ring. It is plausible that this compound, with its non-conjugated dione (B5365651) system, would exhibit different HOMO-LUMO energies and, therefore, different hardness and electrophilicity values compared to the glutarimide (B196013) structure of the 2,6-isomer. A dedicated DFT study on this compound would be necessary to quantify these differences and provide a precise understanding of its chemical reactivity.

Applications and Derivatization Strategies of 1 Benzylpiperidine 2,5 Dione As a Synthetic Intermediate

Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of the 1-benzylpiperidine-2,5-dione scaffold makes it a promising starting material for the synthesis of a variety of complex heterocyclic systems. The presence of two carbonyl groups and active methylene (B1212753) positions allows for a range of chemical transformations, enabling the construction of fused and polycyclic ring systems.

Building Block for Fused and Polycyclic Ring Systems

The piperidine-2,5-dione moiety can serve as a foundational unit for the assembly of more intricate molecular frameworks. Synthetic strategies often involve the reaction of the dione's carbonyl groups or the adjacent methylene positions to build additional rings. For instance, condensation reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems. While direct examples with this compound are scarce, related piperidine (B6355638) derivatives are employed in cycloaddition reactions to generate polycyclic structures. The principles of these transformations can be extended to the target molecule, suggesting its utility in generating novel molecular diversity.

Scaffold for Pharmacophore Development

The N-benzylpiperidine motif is a well-established fragment in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in cation-π interactions with biological targets nih.gov. The piperidine ring acts as a versatile scaffold that can be functionalized to present various pharmacophoric elements in a defined spatial orientation. The development of predictive pharmacophore models for CCR5 antagonists, for example, has been based on piperidine and piperazine-based compounds, highlighting the importance of this core structure in designing new therapeutic agents nih.gov. The this compound structure can be envisioned as a starting point for creating libraries of compounds for screening against various biological targets. The dione (B5365651) functionality, in particular, offers a handle for introducing diversity and modulating physicochemical properties.

Derivatization for Structure-Activity Relationship (SAR) Studies (non-clinical)

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several points for modification, allowing for a thorough exploration of the chemical space around this core structure in non-clinical structure-activity relationship (SAR) studies.

Modifications of the N-Benzyl Moiety

The N-benzyl group can be readily modified to probe its influence on biological activity. Variations can include the introduction of substituents on the aromatic ring, alteration of the linker between the phenyl ring and the piperidine nitrogen, or complete replacement of the benzyl (B1604629) group with other aromatic or aliphatic moieties. For instance, studies on benzylpiperidine derivatives as MAGL inhibitors have explored substitutions on the phenyl ring to enhance potency unisi.it. These modifications can impact the compound's steric and electronic properties, as well as its lipophilicity, all of which can be critical for target engagement.

| Modification Strategy | Example Substituents/Groups | Potential Impact |

| Aromatic Substitution | Halogens (F, Cl, Br), Alkyl (CH3, C2H5), Alkoxy (OCH3) | Modulate electronic properties and lipophilicity |

| Linker Modification | Insertion of a methylene unit, introduction of unsaturation | Alter conformational flexibility and spatial orientation |

| Benzyl Group Replacement | Pyridyl, Thienyl, Naphthyl, Cyclohexylmethyl | Explore different aromatic interactions and steric requirements |

Substitutions on the Piperidine Ring

The carbon atoms of the piperidine ring provide further opportunities for derivatization. Introduction of substituents at the C3, C4, and C6 positions can significantly alter the molecule's shape and polarity. Synthetic methods for creating substituted piperidines are well-developed and can be adapted for the this compound core nih.gov. SAR studies on piperidine derivatives as inhibitors of Mycobacterium tuberculosis have demonstrated the importance of substitutions on the piperidine ring for improving potency and pharmacokinetic properties nih.govnih.gov.

| Position of Substitution | Type of Substituent | Potential Influence |

| C3/C6 | Alkyl, Aryl, Hydroxyl | Impact steric interactions and introduce hydrogen bonding capabilities |

| C4 | Carbonyl, Amino, Substituted phenyl | Modulate polarity and provide points for further functionalization |

Alterations at the Dione Carbonyls

| Reaction Type | Reagent/Condition | Resulting Functional Group |

| Reduction | NaBH4, LiAlH4 | Hydroxyl |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Knoevenagel Condensation | Active methylene compounds | Arylidene |

| Thionation | Lawesson's reagent | Thiocarbonyl |

Development of Chemical Probes and Ligands

The structural framework of this compound provides a versatile scaffold for the synthesis of chemical probes and ligands aimed at exploring and modulating biological pathways. Although specific research focusing exclusively on this compound for this purpose is not extensively documented in publicly available literature, the inherent chemical properties of its N-benzyl and piperidine-2,5-dione components offer significant potential for derivatization. By drawing inferences from structurally related compounds, such as other N-benzylpiperidine derivatives and molecules containing a piperazine-2,5-dione core, rational design strategies for novel probes and ligands can be conceptualized.

The N-benzylpiperidine motif is a recognized pharmacophore present in a variety of bioactive molecules and approved pharmaceuticals. mdpi.com Its structural adaptability, coupled with the capacity of the benzyl group to participate in significant cation-π interactions with target proteins, establishes it as a valuable starting point for ligand development. mdpi.com Consequently, medicinal chemists often leverage this structural element to optimize the therapeutic efficacy and physicochemical characteristics of drug candidates. mdpi.com

Key derivatization strategies for crafting chemical probes and ligands from a this compound template can be targeted at several positions:

Substitution on the Benzyl Ring: The aromatic ring of the benzyl moiety is conducive to electrophilic substitution, enabling the introduction of diverse functional groups. These can range from reporter tags like fluorophores or biotin for visualization and affinity-based assays to reactive groups such as photo-cross-linkers or electrophilic traps for creating covalent probes used in target identification.

Modification of the Piperidine-2,5-dione Ring: The dione functionality presents opportunities for chemical alteration. For example, condensation reactions at the methylene positions adjacent to the carbonyl groups could be utilized to introduce additional chemical diversity, thereby modifying the scaffold's shape and electronic properties. The related piperazine-2,5-dione core is acknowledged as a useful template for functionalization to produce bioactive molecules. chemrxiv.org

Introduction of Functional Groups: The strategic placement of specific functional groups can augment binding affinity and selectivity for a biological target. For instance, the incorporation of hydrogen bond donors or acceptors can facilitate more precise interactions within the binding pocket of a protein.

Drawing on the known biological activities of analogous compounds, derivatives of this compound could be engineered as probes and ligands for various biological targets. For example, a number of N-benzylpiperidine derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. nih.govresearchgate.net This suggests that novel derivatives of this compound could be synthesized and evaluated for their potential to inhibit AChE.

In a similar vein, certain benzylpiperidine derivatives have been characterized as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. unisi.it This indicates that the this compound scaffold could serve as a promising foundation for the development of new MAGL inhibitors, which could function as chemical probes to investigate the enzyme's role in a range of physiological and pathological conditions.

The creation of such probes would necessitate the synthesis of a library of derivatives with systematic structural modifications to delineate the structure-activity relationship (SAR). Subsequent high-throughput screening could then be used to pinpoint lead compounds with the desired biological effects. Further optimization of these leads would aim to enhance their potency, selectivity, and cell permeability, ultimately yielding robust chemical probes for both in vitro and in vivo investigations.

Interactive Data Table: Potential Derivatization and Application of this compound

| Derivative Class | Potential Derivatization Site | Introduced Functionality | Potential Application | Example Biological Target |

| Fluorescent Probes | Benzyl Ring (para-position) | Fluorophore (e.g., Dansyl, NBD) | Visualization of target localization | Enzymes, Receptors |

| Affinity-Based Probes | Benzyl Ring | Biotin | Target pull-down and identification | Unknown protein targets |

| Covalent Probes | Benzyl Ring or Dione Core | Photo-cross-linker (e.g., Benzophenone) | Covalent labeling of target proteins | Enzymes, Receptors |

| Enzyme Inhibitors | Benzyl Ring and Dione Core | Various substituents for binding optimization | Elucidation of enzyme function | Acetylcholinesterase (AChE), Monoacylglycerol Lipase (MAGL) |

| Receptor Ligands | Benzyl Ring and Dione Core | Pharmacophoric elements (e.g., H-bond donors/acceptors) | Study of receptor pharmacology | G-protein coupled receptors (GPCRs) |

Investigation of Biological Activities and Mechanistic Interactions of 1 Benzylpiperidine 2,5 Dione Analogues in Vitro and Non Clinical Perspectives

Enzyme Inhibition Studies (In Vitro)

The capacity of 1-benzylpiperidine-2,5-dione analogues to inhibit enzyme activity has been a significant area of investigation, particularly concerning their potential therapeutic applications.

Cholinesterase Interaction Modalities (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Analogues of 1-benzylpiperidine have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.govnih.gov A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their anti-cholinesterase activity. nih.govnih.gov Among these, compounds 15b and 15j emerged as potent inhibitors, with 15b showing an IC₅₀ value of 0.39 µM against AChE and 15j exhibiting an IC₅₀ of 0.16 µM against BuChE. nih.govnih.gov

Kinetic studies using the modified Ellman's method and Lineweaver–Burk plots determined that the inhibition mechanism for compounds 15b and 15j is competitive. nih.gov This indicates that these analogues bind to the active site of the cholinesterase enzymes, directly competing with the natural substrate. nih.gov

Further research into other N-benzylpiperidine carboxamide derivatives identified additional potent AChE inhibitors. nih.gov Based on a lead compound with an IC₅₀ of 0.03 µM, two analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) , showed significant activity with IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov

Molecular modeling studies have provided insight into the specific interactions between these inhibitors and the enzyme. For instance, certain 1-benzylpiperidine derivatives engage in π-π interactions between their aromatic rings and key amino acid residues within the AChE active site, such as Trp286 and Tyr341, which enhances the stability of the ligand-enzyme complex. mdpi.com Another series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid showed moderate potency, with 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) displaying the highest inhibitory activity towards BuChE in its class. researchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type |

|---|---|---|---|

| Compound 15b | Acetylcholinesterase (AChE) | 0.39 µM | Competitive |

| Compound 15j | Butyrylcholinesterase (BuChE) | 0.16 µM | Competitive |

| Compound 28 | Acetylcholinesterase (AChE) | 0.41 µM | Not Specified |

| Compound 20 | Acetylcholinesterase (AChE) | 5.94 µM | Not Specified |

| Lead Compound (Ref. nih.gov) | Acetylcholinesterase (AChE) | 0.03 µM | Not Specified |

Mechanistic Investigations of Other Enzyme Targets (e.g., Kinases, Proteases)

While the interaction of this compound analogues with cholinesterases is well-documented, their mechanistic effects on other enzyme classes such as kinases and proteases are less characterized in the available scientific literature. Serine proteases, for example, are a broad class of enzymes involved in numerous physiological processes, and their inhibition is a key therapeutic strategy in various diseases. mdpi.com However, specific studies detailing the inhibitory action of this compound analogues on these targets are not prominent. Similarly, investigations into the effects of these specific compounds on kinase activity are not extensively reported.

Receptor Binding and Modulation Studies (In Vitro)

The interaction of these compounds with cellular receptors is another critical aspect of their pharmacological profile, with studies focusing on both direct binding and modulatory effects.

Ligand-Receptor Interaction Assays (e.g., G-protein-coupled receptors)

G-protein-coupled receptors (GPCRs) are a major family of transmembrane proteins that are primary targets for many clinical therapeutics. nih.gov Ligand-receptor interaction assays are crucial for identifying new compounds that target GPCRs and for understanding their binding affinities. scienceopen.com

Derivatives of 1-benzylpiperidine have been evaluated for their binding to various receptors. One study synthesized and radioiodinated 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP) to assess its affinity for sigma receptors, which are expressed in a variety of tumor cells. nih.gov In vitro competition binding studies in LnCAP human prostate tumor cells demonstrated dose-dependent, saturable binding. nih.gov The inhibition constants (Ki) were determined for several ligands, indicating a high affinity of the benzylpiperidine analogue for these receptor sites. nih.gov

| Competing Ligand | Target Receptor Site | Inhibition Constant (Ki) |

|---|---|---|

| 2-IBP | Sigma Receptors (in LnCAP cells) | 1.6 nM |

| 4-IBP | Sigma Receptors (in LnCAP cells) | 4.09 nM |

| Haloperidol | Sigma Receptors (in LnCAP cells) | 6.34 nM |

In addition to sigma receptors, some 1-benzylpiperidine derivatives have shown affinity for the serotonin transporter (SERT), another important target in the central nervous system. mdpi.com

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to regulate receptor activity. mdpi.com This approach can lead to greater selectivity and a better safety profile compared to traditional orthosteric ligands. mdpi.comnih.gov

While direct evidence for allosteric modulation by this compound itself is limited, studies on structurally related compounds provide a strong basis for such investigations. Research on 4-phenylpiperidine-2-carboxamide analogues led to the discovery of potent positive allosteric modulators (PAMs) for the serotonin 5-HT₂C receptor. nih.gov These PAMs enhance the receptor's response to the endogenous ligand, serotonin. nih.gov This suggests that the piperidine scaffold, a core component of the compounds , is amenable to modifications that can produce allosteric effects on GPCRs. The development of such modulators for targets like the dopamine D2 receptor is an active area of research for treating CNS diseases. mdpi.com

Cellular Pathway Modulation in Cell-Free Systems and Cell Lines (In Vitro)

Investigating how these compounds affect cellular functions and pathways provides a bridge between molecular interactions and physiological outcomes. This is often accomplished using cell lines or simplified cell-free systems. nih.govfrontiersin.org

Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have demonstrated neuroprotective effects in a cellular context. nih.gov Specifically, compounds 15b and 15j showed a protective effect against oxidative damage induced by hydrogen peroxide (H₂O₂) in PC12 cells, a cell line commonly used in neurological research. nih.gov This finding suggests that these compounds can modulate cellular pathways related to oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.gov

While specific studies employing cell-free protein synthesis (CFPS) systems to investigate this compound analogues were not identified, these systems represent a powerful tool for rational biodesign. nih.gov CFPS platforms allow for the recapitulation of biological processes like transcription and translation outside of a living cell, providing a controlled environment to study the effects of compounds on fundamental cellular machinery. nih.govfrontiersin.org

Biochemical Pathway Assays

Research into the effects of piperidine-2,5-dione analogues on specific biochemical pathways has been undertaken to elucidate their mechanism of action at a molecular level. One area of investigation has been their potential to modulate inflammatory pathways. For instance, a study involving variously substituted piperazine-2,5-dione derivatives explored their impact on the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. In this assay, the compounds were evaluated for their ability to reduce lipopolysaccharide (LPS)-stimulated NF-κB activity. However, at a concentration of 10 µM, the tested derivatives did not demonstrate a significant reduction in NF-κB activation mdpi.com.

In a different context, the pro-apoptotic potential of a piperazine-2,5-dione derivative, specifically 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD), was investigated in gastric cancer cells. This study focused on the compound's influence on the expression of caspases, which are crucial components of the apoptotic pathway. The findings indicated that BHBPPD could modulate the expression of these key proteins, suggesting a potential interaction with the intrinsic or extrinsic apoptosis pathways researchgate.net. Bioinformatics analysis further suggested that BHBPPD exhibited favorable binding energy towards Tumor Necrosis Factor Receptor Superfamily Member 10B (TNFRSF10B) and Cytochrome c, somatic (CYCS), potentially enhancing the structural stability of these proteins and promoting apoptosis researchgate.net.

Mechanistic Studies of Specific Cellular Processes (excluding cell proliferation, toxicity, and direct therapeutic implications)

Beyond pathway-specific assays, mechanistic studies have sought to understand how this compound analogues influence distinct cellular functions. These investigations are crucial for building a comprehensive picture of their biological activity.

One study on piperazine-2,5-dione derivatives investigated their potential to influence cellular processes relevant to cartilage regeneration. A series of assays were conducted to assess their effects on chondrocytes and synovial cells. The research aimed to determine if these compounds could potentiate chondrocyte activity or suppress synovial cell growth, processes central to joint health. The results, however, showed that the tested compounds had no significant biological activity in these assays when compared to untreated cells mdpi.com.

Further mechanistic insights come from the investigation of BHBPPD in gastric cancer cells. Molecular docking and dynamics simulations were employed to understand the interaction of this compound with cellular targets. The study proposed that by binding to proteins like TNFRSF10B, BHBPPD could enhance their stability and augment their interactions with other factors involved in the apoptotic cascade researchgate.net. This suggests a mechanism where the compound may act as a molecular stabilizer or modulator of protein-protein interactions within a specific cellular process.

Elucidation of Structure-Activity Relationships (SAR) in Mechanistic Biological Contexts

The systematic investigation of how chemical structure influences biological activity is fundamental to medicinal chemistry. For analogues of this compound, SAR studies have provided valuable insights, particularly in the context of their interaction with specific protein targets.

A notable example is the study of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to this compound. These compounds were evaluated for their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a high affinity and selectivity for σ1 receptors, with a Ki value of 3.90 nM for σ1 and 240 nM for σ2 nih.gov.

The influence of substitutions on the phenylacetamide aromatic ring on binding at both sigma receptor subtypes has been examined through quantitative structure-activity relationship (QSAR) studies. These studies revealed several key trends nih.gov:

Positional Isomers : In general, 3-substituted compounds, with the exception of the hydroxyl group, exhibited higher affinity for both σ1 and σ2 receptors compared to the corresponding 2- and 4-substituted analogues.

Halogen Substitution : The introduction of halogen atoms on the aromatic ring generally increased the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors.

Electron-Donating Groups : Substitution with electron-donating groups, such as hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH2), resulted in weak or negligible affinity for σ2 receptors and a moderate affinity for σ1 receptors.

The selectivity for σ1 receptors was also found to be dependent on the position of the substituent, with the trend being 3 > 2 ≈ 4 for chloro, bromo, fluoro, nitro, and methoxy substituted analogues nih.gov. A 2-fluoro-substituted analogue demonstrated the highest selectivity for σ1 receptors among the tested compounds, with a Ki of 3.56 nM for σ1 and 667 nM for σ2 nih.gov. These findings highlight the critical role of the substitution pattern on the aromatic ring in determining the binding affinity and selectivity of these ligands for sigma receptors.

Interactive Data Table: Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues at Sigma Receptors

| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| Unsubstituted | - | 3.90 | 240 | 61.5 |

| 2-Fluoro | 2-F | 3.56 | 667 | 187.4 |

| 3-Chloro | 3-Cl | Data not specified | Data not specified | Data not specified |

| 4-Methoxy | 4-OMe | Data not specified | Data not specified | Data not specified |

Note: Specific Ki values for all analogues mentioned in the text were not provided in the source material.

Conclusion and Future Research Directions

Synthesis of 1-Benzylpiperidine-2,5-dione: Summary of Challenges and Achievements

The synthesis of this compound, an N-substituted derivative of the piperidinedione core, presents unique challenges, primarily stemming from the limited availability of direct, established synthetic protocols in peer-reviewed literature. The piperidine-2,5-dione scaffold is significantly less common than its isomeric counterpart, piperidine-2,6-dione, also known as glutarimide (B196013). The glutarimide skeleton is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals. thieme-connect.comresearchgate.net Consequently, a wealth of synthetic methods exists for N-substituted glutarimides, which serve as a foundational achievement and a roadmap for potential approaches to this compound.

The primary challenge lies in the construction of the asymmetric piperidine-2,5-dione ring. Standard methods for N-substituted glutarimides often involve the straightforward reaction of glutaric anhydride (B1165640) with a primary amine, such as benzylamine. researchgate.net This approach is not applicable for the 2,5-dione isomer due to the lack of a corresponding commercially available anhydride. Therefore, constructing the heterocyclic ring requires multi-step strategies.

Hypothetical synthetic strategies, inferred from general organic synthesis principles and methods for related heterocycles, can be proposed. One potential route involves the cyclization of an open-chain precursor. This could begin with a Michael addition reaction, a common strategy for forming six-membered rings. researchgate.net For instance, an appropriate N-benzyl protected amino ester could be reacted with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the lactam ring. The second carbonyl group would need to be introduced or unmasked in a subsequent step.

Another plausible approach is the N-benzylation of a pre-formed piperidine-2,5-dione ring. nih.gov This method simplifies the problem to the synthesis of the parent heterocycle. The N-alkylation could be achieved using benzyl (B1604629) bromide with a suitable base, a standard procedure for the alkylation of imides and lactams. chemicalbook.comorgsyn.org The success of this method hinges on the efficient and selective synthesis of the piperidine-2,5-dione core itself.

While direct synthetic achievements for this compound are not widely documented, the extensive success in synthesizing a vast library of N-substituted glutarimides represents a significant collateral achievement. thieme-connect.com These established methods, including multicomponent reactions and organocatalytic enantioselective approaches, provide a robust toolkit that could be adapted to overcome the challenges associated with the synthesis of the 2,5-dione isomer. researchgate.netnih.gov

Table 1: Synthetic Challenges and Potential Strategies

| Challenge | Proposed Strategy | Key Considerations |

| Asymmetric Ring Synthesis | Multi-step cyclization from acyclic precursors (e.g., via Michael addition). | Control of regioselectivity during cyclization. |

| Lack of Direct Precursors | Synthesis of the parent piperidine-2,5-dione followed by N-alkylation. | Efficiency of parent ring synthesis; prevention of over-alkylation. |

| Limited Literature | Adaptation of methods for N-substituted glutarimides (piperidine-2,6-diones). | Differences in reactivity between the 2,5- and 2,6-dione isomers. |

Unexplored Chemical Reactivity and Synthetic Opportunities

The chemical reactivity of this compound remains largely unexplored, presenting numerous opportunities for synthetic chemists. The molecule contains several reactive sites: the two carbonyl groups of the imide moiety, the nitrogen atom, the α-carbons adjacent to the carbonyls, and the benzylic methylene (B1212753) group. The reactivity at these positions can be inferred from the well-documented chemistry of related N-substituted cyclic imides like N-benzylsuccinimide and N-substituted glutarimides.

The imide functional group is susceptible to nucleophilic attack. Hydrolysis under acidic or basic conditions would lead to ring-opening, yielding an N-benzyl-substituted amino dicarboxylic acid derivative. Selective reduction of one or both carbonyl groups could provide access to a variety of hydroxylactams or piperidinol derivatives, which are valuable scaffolds in medicinal chemistry.

The protons on the carbons alpha to the carbonyl groups (C3, C4, and C6) are expected to be acidic and can be removed by a suitable base to form enolates. These enolates could serve as nucleophiles in a range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. This provides a powerful handle for the derivatization of the piperidine (B6355638) ring, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The ability to functionalize these positions is a key synthetic opportunity for creating libraries of novel compounds for biological screening.

Furthermore, the N-C(O) bond in N-acyl-glutarimides has been shown to be reactive in transition-metal-catalyzed cross-coupling reactions. acs.org It is plausible that the N-benzyl group in this compound could also participate in similar transformations, offering a pathway for N-debenzylation or the introduction of other substituents on the nitrogen atom. The benzyl group itself offers a site for reactivity; for example, it can be cleaved under hydrogenolysis conditions to yield the parent piperidine-2,5-dione, which can be a useful intermediate for the synthesis of other N-substituted derivatives.

Future Avenues in Mechanistic Biological Research and Scaffold Derivatization

The this compound scaffold is a virtually untapped resource for biological investigation. While this specific molecule lacks extensive biological data, its structural components—the piperidine ring and the glutarimide-like core—are present in a multitude of pharmacologically active compounds. nih.govtandfonline.com This suggests that this compound and its derivatives are promising candidates for future research in drug discovery and chemical biology.

A significant area of future research lies in exploring its potential as an anticancer agent. The glutarimide (piperidine-2,6-dione) moiety is famously the core of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which function by binding to the E3 ligase substrate receptor cereblon (CRBN). acs.orgnih.gov The biological activity of these drugs is critically dependent on the hydrogen on the glutarimide nitrogen. The presence of the N-benzyl group in this compound would sterically and electronically block this interaction, likely preventing CRBN engagement. acs.org This makes the scaffold an excellent tool for investigating CRBN-independent biological effects or for use as a negative control in studies involving IMiDs.